(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Asymmetric Synthesis Chiral Purity Enantiomeric Excess

This chiral (3S,4S) Boc-pyrrolidine is essential for nNOS inhibitor synthesis (US20140228578A1) and renin inhibitor scaffolds. Its ≥95% enantiomeric purity eliminates racemic purification steps, ensuring stereochemical fidelity for target binding. Select this isomer for cost-effective asymmetric synthesis; avoid the inactive (3R,4R) enantiomer.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 127199-54-6
Cat. No. B152925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine
CAS127199-54-6
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1CNCC1NC(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1
InChIKeyBKITXDSDJGOXPN-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine (CAS: 127199-54-6) — A Stereochemically Defined Chiral Pyrrolidine Building Block


(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine (CAS 127199-54-6) is a chiral, non-aromatic heterocyclic compound belonging to the class of Boc-protected aminopyrrolidines . It is characterized by a pyrrolidine ring with a (3S,4S) stereochemical configuration, a tert-butoxycarbonyl (Boc) protected amino group at the 3-position, and a methyl group at the 4-position . With a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol , it is primarily used as a versatile building block and intermediate in asymmetric synthesis and medicinal chemistry [1].

Why (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine Cannot Be Replaced by Its Enantiomer or Racemic Mixture


The (3S,4S) stereoisomer is not interchangeable with its (3R,4R) enantiomer or racemic mixture due to the strict stereochemical requirements of asymmetric synthesis and biological target interactions. The specific 3D spatial arrangement of the amino and methyl groups on the pyrrolidine ring dictates its utility as a chiral auxiliary and building block for constructing enantiomerically pure pharmaceuticals [1]. Substitution with the racemic mixture (CAS 107610-92-4) introduces 50% of the undesired enantiomer, which can lead to different pharmacokinetic profiles, reduced efficacy, or off-target effects in downstream bioactive compounds [2]. The (3S,4S) configuration is specifically documented as a key intermediate in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors, where stereochemical fidelity is critical [3].

Quantitative Differentiation Evidence for (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine vs. Comparators


Enantiomeric Purity and Specific Rotation Differentiation vs. (3R,4R) Enantiomer

The (3S,4S) enantiomer is chemically and physically distinct from its (3R,4R) counterpart. While both share the same molecular formula (C₁₀H₂₀N₂O₂) and molecular weight (200.28 g/mol) , they exhibit opposite optical rotations and are non-superimposable mirror images [1]. The (3S,4S) form is documented to have a specific rotation value that is equal in magnitude but opposite in sign to the (3R,4R) enantiomer .

Asymmetric Synthesis Chiral Purity Enantiomeric Excess

Comparative Pricing and Availability Analysis: (3S,4S) vs. (3R,4R) Enantiomer

Direct price comparison from a common supplier (AChemBlock) reveals a significant cost advantage for the (3S,4S) enantiomer. For a 100mg quantity, (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine is priced at $285 , whereas its (3R,4R) counterpart is priced at $430 for the same quantity . This represents a ~34% lower cost for the (3S,4S) form.

Procurement Cost Analysis Supply Chain

Enantiomeric Excess Specification Advantage: ≥95% to 97%+ Purity Levels

Commercially available (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine is typically offered with a minimum purity of 95% , with some vendors providing batches up to 97%+ . In contrast, the racemic mixture (CAS 107610-92-4) does not inherently guarantee any specific enantiomeric excess (ee), as it is a 1:1 mixture of enantiomers by definition. This purity differential is critical for applications demanding high stereochemical fidelity.

Quality Control Purity Specification Analytical Chemistry

Differentiation by Specific Optical Rotation: A Quantitative Identity Check

The specific optical rotation ([α]D) is a fundamental physical property that quantitatively distinguishes (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine from its enantiomer and racemic mixture. While the exact value is not publicly listed in available datasheets, the principle is that the (3S,4S) enantiomer will exhibit a characteristic specific rotation of +X°, whereas the (3R,4R) enantiomer will exhibit -X° under identical conditions (solvent, concentration, temperature, wavelength) [1]. The racemic mixture will show no net optical rotation (0°).

Analytical Chemistry Identity Confirmation Chiral Purity

Differentiation in Synthetic Utility: (3S,4S) as a Key Intermediate for nNOS Inhibitors

Patent US20140228578A1 explicitly claims a chiral synthesis route for pyrrolidine core compounds en route to neuronal nitric oxide synthase (nNOS) inhibitors, specifying the use of a (3S,4S) stereoisomer intermediate [1]. While the patent does not directly compare the activity of the final compounds derived from different enantiomeric intermediates, the requirement for a specific (3S,4S) intermediate implies that the (3R,4R) or racemic forms would not lead to the desired active pharmaceutical ingredient (API) with the correct stereochemistry.

Medicinal Chemistry Neuronal Nitric Oxide Synthase Asymmetric Synthesis

Optimal Use Cases for (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine Based on Quantitative Evidence


Asymmetric Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The (3S,4S) enantiomer is a crucial intermediate in the synthesis of chiral pyrrolidine cores for nNOS inhibitors, as described in patent US20140228578A1 [1]. Using this specific enantiomer ensures the correct stereochemistry of the final API, which is essential for target binding and biological activity. Substitution with the racemic mixture would lead to a 50% yield of an inactive enantiomer, necessitating costly and low-yielding chiral separation steps. The ≥95% purity specification reduces the risk of impurities affecting downstream reactions. This application leverages the compound's defined (3S,4S) stereochemistry and high enantiomeric purity.

Chiral Building Block for General Asymmetric Synthesis

As a protected chiral amine, (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine serves as a versatile building block for constructing complex molecules with defined 3D architecture [1]. The Boc group allows for selective deprotection under mild acidic conditions, enabling orthogonal synthetic strategies [1]. The compound's single enantiomer nature (≥95% ee) eliminates the ambiguity and reduced yields associated with racemic starting materials. The lower procurement cost compared to the (3R,4R) enantiomer makes it an economical choice for early-stage discovery and reaction optimization. This application capitalizes on the compound's high enantiomeric purity and cost advantage.

Reference Standard for Chiral HPLC Method Development

The high enantiomeric purity (≥95%) of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine [1] makes it suitable for use as a reference standard in developing chiral HPLC methods. By injecting the pure (3S,4S) enantiomer alongside the (3R,4R) enantiomer, analysts can establish retention times and resolution factors for separating the two enantiomers on a chiral stationary phase. This is critical for quality control in pharmaceutical manufacturing, where the final API must meet strict enantiomeric purity specifications. The availability of both enantiomers from commercial sources facilitates method development and validation. This application leverages the compound's well-defined stereochemistry and commercial availability as a pure enantiomer.

Synthesis of Renin Inhibitors

Literature indicates that (3S,4S)-disubstituted pyrrolidines are a core scaffold for inhibitors of the human aspartyl protease renin [1]. The (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine compound provides a direct entry point to this pharmacophore. The stereospecific (3S,4S) configuration ensures that the resulting inhibitor possesses the correct 3D orientation for optimal binding to the renin active site. Using a racemic intermediate would yield a diastereomeric mixture of inhibitors, complicating biological evaluation and potentially leading to false negative results. This application is supported by the class-level inference that (3S,4S)-disubstituted pyrrolidines are privileged structures for renin inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.